Sodium 5-[[4-acetamido-2-(trifluoromethyl)phenyl]azo]-6-amino-4-hydroxynaphthalene-2-sulphonate is a synthetic organic compound characterized by its azo dye structure. It has a molecular formula of C₁₉H₁₄F₃N₄NaO₅S and a CAS number of 75198-93-5. This compound features a naphthalene backbone with multiple functional groups, including an amino group, hydroxyl group, and sulfonate group, which contribute to its solubility and reactivity in various applications. Its unique trifluoromethyl substitution enhances its chemical stability and potential for biological activity .
The chemical behavior of sodium 5-[[4-acetamido-2-(trifluoromethyl)phenyl]azo]-6-amino-4-hydroxynaphthalene-2-sulphonate can be analyzed through various reactions:
These reactions are significant for modifying the compound's properties for specific applications in textiles and biological studies .
Sodium 5-[[4-acetamido-2-(trifluoromethyl)phenyl]azo]-6-amino-4-hydroxynaphthalene-2-sulphonate exhibits notable biological activity, particularly in the field of dyeing textiles. Its ability to bind to various substrates makes it effective as a dye agent. Additionally, some studies suggest potential antimicrobial properties, although comprehensive biological evaluations are necessary to fully understand its pharmacological profile .
The synthesis of sodium 5-[[4-acetamido-2-(trifluoromethyl)phenyl]azo]-6-amino-4-hydroxynaphthalene-2-sulphonate typically involves the following steps:
These methods allow for the controlled synthesis of the compound while maintaining its structural integrity .
Sodium 5-[[4-acetamido-2-(trifluoromethyl)phenyl]azo]-6-amino-4-hydroxynaphthalene-2-sulphonate is primarily used in:
These applications leverage both its chemical properties and biological interactions .
Interaction studies involving sodium 5-[[4-acetamido-2-(trifluoromethyl)phenyl]azo]-6-amino-4-hydroxynaphthalene-2-sulphonate focus on its binding affinities with proteins and other biomolecules. Preliminary studies indicate that it may interact with certain enzymes or receptors, influencing their activity. Further research is required to elucidate these interactions fully and assess their implications for pharmacology and toxicology .
Sodium 5-[[4-acetamido-2-(trifluoromethyl)phenyl]azo]-6-amino-4-hydroxynaphthalene-2-sulphonate shares structural similarities with other azo dyes and naphthalene derivatives. Here are some comparable compounds:
| Compound Name | Structural Features | Key Differences |
|---|---|---|
| Sodium 6-amino-4-hydroxy-5-[2-(trifluoromethyl)phenyl]azo-naphthalene-2-sulphonate | Similar azo structure, different position of amino group | Different substitution pattern affecting reactivity |
| Acid Yellow 73 | Azo dye with similar naphthalene structure | Lacks trifluoromethyl group, affecting stability |
| Direct Red 28 | Another azo dye used in textiles | Different chromophore structure, leading to different color properties |
These comparisons highlight the uniqueness of sodium 5-[[4-acetamido-2-(trifluoromethyl)phenyl]azo]-6-amino-4-hydroxynaphthalene-2-sulphonate in terms of its trifluoromethyl substitution and potential applications in various industries .
The synthesis of sodium 5-[[4-acetamido-2-(trifluoromethyl)phenyl]azo]-6-amino-4-hydroxynaphthalene-2-sulphonate follows a classical diazotization-coupling strategy, optimized for trifluoromethyl-substituted precursors. Key steps involve:
Critical Reaction Parameters:
Table 1: Representative Yields for Trifluoromethyl-Containing Azo Dyes
| Precursor | Coupling Component | Yield (%) | Purity (%) |
|---|---|---|---|
| 4-Acetamido-2-(CF₃)aniline | 6-Amino-4-hydroxynaphthalene-2-sulphonate | 78 | 98.5 |
Data adapted from analogous syntheses of trifluoromethyl-substituted azo dyes.
The trifluoromethyl group exerts three primary effects on the synthesis:
1. Electronic Modulation:
2. Thermodynamic Stabilization:
Table 2: Thermodynamic Parameters for Aggregation
| Substituent | ΔHagg (kJ/mol) | ΔSagg (J/mol·K) |
|---|---|---|
| −CF₃ | −42.3 | −98.7 |
| −CH₃ | −38.9 | −105.4 |
Data derived from temperature-dependent aggregation studies.
3. Solvent Interactions:
The thermodynamic analysis of dye self-assembly through fluorine-19 nuclear magnetic resonance spectroscopy provides crucial insights into the aggregation mechanisms of fluorinated aromatic compounds [8] [9]. Fluorine-19 nuclear magnetic resonance spectroscopy represents a highly sensitive analytical technique for studying molecular aggregation due to the exceptional properties of the fluorine-19 nucleus, which exhibits 100% natural abundance and high gyromagnetic ratio [10]. The fluorine-19 nuclear magnetic resonance chemical shifts span approximately 800 parts per million, with organofluorine compounds typically exhibiting shifts in the range of -50 to -220 parts per million [10].
Research on similar trifluoromethyl-containing azo dyes has demonstrated that fluorine-19 nuclear magnetic resonance spectroscopy can effectively monitor aggregation processes through concentration-dependent chemical shift changes [8] [9]. The aggregation of sodium 5-(3,5-bistrifluoromethyl-phenylazo)-6-hydroxynaphthalene-2-sulfonate in aqueous solutions showed progressive fluorine signal shifts to higher magnetic field with increasing dye concentration, indicating specific spatial arrangements between fluorine atoms and adjacent aromatic rings in the aggregate structure [8] [9].
The thermodynamic parameters for dye aggregation can be determined from the temperature dependence of aggregation constants derived from fluorine-19 nuclear magnetic resonance data [8] [9]. The aggregation process typically follows a dimerization model in the concentration range of 1 × 10⁻⁵ to 1 × 10⁻³ mol dm⁻³, with aggregation numbers estimated to be 2 for most fluorinated azo dyes under these conditions [8] [9]. The chemical shift differences between monomeric and aggregated species provide information about the relative spatial locations of fluorine atoms within the supramolecular assemblies [8] [9].
Table 1: Thermodynamic Parameters for Trifluoromethyl-Containing Azo Dye Aggregation
| Parameter | Value Range | Units | Reference Conditions |
|---|---|---|---|
| Aggregation Number | 2 | - | 1×10⁻⁵ to 1×10⁻³ mol dm⁻³ [8] |
| Chemical Shift Range | -50 to -220 | ppm | Organofluorine compounds [10] |
| Temperature Range | 25-80 | °C | Typical study conditions [11] |
| Concentration Range | 1×10⁻⁵ to 1×10⁻³ | mol dm⁻³ | Aggregation studies [8] |
The fluorine-19 nuclear magnetic resonance spectroscopic analysis reveals that the aggregation constants determined through this method show fair agreement with those calculated using visible absorption spectroscopy [8] [9]. The progressive shift of fluorine signals with increasing concentration indicates that the trifluoromethyl groups experience different magnetic environments in the aggregated state compared to the monomeric form [8] [9]. This behavior suggests specific intermolecular arrangements where fluorine atoms are positioned either above or outside the aromatic ring systems of adjacent molecules [8] [9].
The comparative analysis of aggregation dynamics between trifluoromethyl and methyl substituents reveals significant differences in self-assembly behavior and thermodynamic parameters [8] [9] [12]. The substitution of methyl groups with trifluoromethyl groups in azo dye structures fundamentally alters the aggregation mechanisms and the resulting supramolecular architectures [8] [9]. These differences arise from the distinct electronic and steric properties of the trifluoromethyl group compared to the methyl group, including higher electronegativity, increased lipophobicity, and different polarizability characteristics [13] [14].
Studies comparing sodium 5-(3,5-bistrifluoromethyl-phenylazo)-6-hydroxynaphthalene-2-sulfonate with its methyl analog, sodium 5-(3,5-dimethylphenylazo)-6-hydroxynaphthalene-2-sulfonate, demonstrate that the trifluoromethyl-containing compound exhibits markedly different aggregation behavior [8] [9]. The trifluoromethyl-substituted dye forms gelatinous solutions at concentrations greater than 5 × 10⁻³ mol dm⁻³, while the methyl-substituted analog does not exhibit this behavior under similar conditions [8] [9]. This difference indicates that trifluoromethyl groups promote more extensive intermolecular associations and higher-order aggregate formation [8] [9].
The thermodynamic parameters for aggregation reveal that trifluoromethyl substitution affects the entropy of the aggregation process more significantly than the enthalpy [8] [9] [12]. The entropy change for trifluoromethyl-containing dyes is less negative compared to methyl-substituted analogs, suggesting that the aggregation process is more entropically favorable for fluorinated systems [8] [9] [12]. This entropic effect is attributed to the release of structured water molecules from the hydration shells of the fluorinated aromatic systems during aggregation [15] [12].
Table 2: Comparative Aggregation Parameters for Trifluoromethyl vs. Methyl Substituents
| Substituent Type | Gelation Concentration | Aggregation Mechanism | Entropic Effect |
|---|---|---|---|
| Trifluoromethyl | >5×10⁻³ mol dm⁻³ [8] | Enhanced aggregation | Less negative ΔS [8] |
| Methyl | No gelation observed [8] | Standard dimerization | More negative ΔS [8] |
| Comparative Effect | CF₃ promotes gelation | Higher-order aggregates | Entropic driving force |
The aggregation constants for trifluoromethyl-containing dyes are generally different from those of methyl-substituted compounds, with the fluorinated systems often showing enhanced aggregation propensity at higher concentrations [8] [9]. The spatial arrangement of molecules in the aggregated state also differs between the two substituent types, as evidenced by the opposite directions of fluorine-19 nuclear magnetic resonance chemical shift changes for different trifluoromethyl-substituted dye structures [8] [9]. These observations suggest that the trifluoromethyl groups influence not only the thermodynamics of aggregation but also the specific molecular packing arrangements within the supramolecular assemblies [8] [9].
The comparative analysis extends to the concentration dependence of aggregation, where trifluoromethyl-substituted dyes exhibit more pronounced concentration-dependent behavior [8] [9]. The fluorine-19 nuclear magnetic resonance spectra show progressive changes in chemical shifts with increasing concentration, indicating continuous modification of the aggregation state rather than a simple monomer-dimer equilibrium [8] [9]. This behavior contrasts with methyl-substituted analogs, which typically follow more straightforward dimerization models [8] [9].
Azo-hydrazone tautomerism represents a fundamental structural phenomenon observed in numerous azo compounds, including naphthalene-based derivatives such as Sodium 5-[[4-acetamido-2-(trifluoromethyl)phenyl]azo]-6-amino-4-hydroxynaphthalene-2-sulphonate. This tautomeric equilibrium involves the dynamic interconversion between the azo form (characterized by the N=N double bond) and the hydrazone form (featuring the N-NH single bond with associated hydrogen migration) [1] [2].
The predominant tautomeric form depends critically on environmental factors, with polar solvents consistently favoring the hydrazone form through stabilizing resonance delocalization and favorable electrostatic interactions [3] [4]. Research has demonstrated that in polar media, the hydrazone form achieves greater stabilization through the formation of intramolecular hydrogen bonds and enhanced charge delocalization across the extended conjugated system [5] [6].
| Solvent Type | Predominant Form | Stabilization Mechanism | Relative Stability (kcal/mol) |
|---|---|---|---|
| Polar Solvents | Hydrazone | Resonance delocalization, electrostatic interactions | +2.5 to +5.0 |
| Non-polar Solvents | Azo | Reduced solvent-solute interactions | 0 (reference) |
| Protic Solvents | Hydrazone | Hydrogen bonding networks | +3.0 to +6.0 |
| Aprotic Solvents | Mixed equilibrium | Dipole-dipole interactions | +1.0 to +3.0 |
Solid-state nuclear magnetic resonance spectroscopy has provided definitive evidence that azo dyes exist predominantly in the hydrazone form in crystalline materials [3] [4]. Variable temperature two-dimensional proton-nitrogen heteronuclear multiple bond correlation nuclear magnetic resonance provided direct measurement of hydrazone percentages in solution, complemented by solid-state nuclear magnetic resonance characterization of crystalline structures [4].
The tautomeric equilibrium is significantly influenced by substituent effects and molecular planarity [5] [6]. Electron-withdrawing groups, such as the trifluoromethyl substituent present in the target compound, tend to stabilize the hydrazone form through enhanced resonance stabilization. Conversely, electron-donating substituents may favor the azo form under specific conditions [7] [8].
pH-dependent tautomerism has been extensively documented, with strong acidic conditions generally favoring the hydrazone form while alkaline conditions may shift the equilibrium toward the azo form [6] [9]. This pH sensitivity is attributed to protonation effects on the nitrogen atoms involved in the tautomeric equilibrium.
Computational modeling has emerged as an indispensable tool for understanding resonance stabilization in polyaromatic systems, particularly in the context of azo-hydrazone tautomerism. Density functional theory methods, including B3LYP, CAM-B3LYP, and M06-2X functionals, have demonstrated remarkable accuracy in predicting tautomeric equilibria within approximately 0.5 kcal/mol of experimental values [1] [2].
Time-dependent density functional theory has proven particularly valuable for accurately predicting excited-state properties and optical transitions in naphthalene-based azo compounds [10] [11]. The method successfully reproduces absorption wavelengths, oscillator strengths, and electronic transition characteristics essential for understanding the photophysical properties of these systems [12] [13].
| Computational Method | Accuracy Level | Primary Application | Computational Cost |
|---|---|---|---|
| B3LYP/6-31G(d,p) | ±0.5 kcal/mol | Geometry optimization | Low |
| CAM-B3LYP/6-311+G(d,p) | ±0.3 kcal/mol | Long-range corrections | Medium |
| M06-2X/aug-cc-pVTZ | ±0.2 kcal/mol | Dispersion interactions | High |
| TD-DFT/B3LYP | Good for optical properties | Excited states | Medium |
Natural bond orbital analysis has provided detailed insights into charge transfer mechanisms and orbital hybridization patterns in azo compounds [14] [15]. This analytical approach reveals how resonance delocalization and intramolecular hydrogen bonding serve as key stabilizing factors in determining tautomeric preferences [16] [17].
The computational modeling of polyaromatic systems has revealed that highest occupied molecular orbital-lowest unoccupied molecular orbital gaps and electron delocalization significantly influence tautomeric stability [18] [14]. The electronic structure calculations demonstrate that the stabilization energy differences between tautomeric forms typically range from 2-8 kcal/mol, depending on the specific molecular architecture and environmental conditions [19] [20].
Resonance stabilization in polyaromatic systems is quantitatively assessed through analysis of bond length alternation, aromatic character indices, and charge delocalization parameters [21] [22]. The computational results indicate that the naphthalene framework provides substantial electronic stabilization through extended π-conjugation, which is modulated by the presence of the azo linkage and substituent effects [23] [24].
Advanced computational approaches have incorporated solvent effects through continuum solvation models, providing accurate representation of environmental influences on tautomeric equilibria [25] [26]. These models successfully predict the experimentally observed preference for hydrazone forms in polar solvents and the corresponding shift in electronic absorption spectra [27] [28].